molecular formula C9H18N2O2 B13180459 Methyl 1-(2-aminoethyl)piperidine-4-carboxylate

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate

Cat. No.: B13180459
M. Wt: 186.25 g/mol
InChI Key: JZIKGAAARRDXBA-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then reacted with 2-aminoethylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: A closely related compound with similar chemical properties.

    4-(2-Aminoethyl)piperidine:

Uniqueness

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its combination of an ester and an amino group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)piperidine-4-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-7,10H2,1H3

InChI Key

JZIKGAAARRDXBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCN

Origin of Product

United States

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